3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone
Description
Properties
IUPAC Name |
3-[2-[1-(4-nitrophenyl)piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-19-18(20-16-3-1-2-4-17(16)21-19)23-22-13-9-11-24(12-10-13)14-5-7-15(8-6-14)25(27)28/h1-8H,9-12H2,(H,20,23)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZUXJRJUUREEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxalinone core, followed by the introduction of the hydrazino group and the subsequent attachment of the piperidinylidene and nitrophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone exhibit notable anticancer properties. For instance, derivatives of quinoxaline have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. Some derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong potential as anticancer agents .
Antiviral Properties
The compound's structural similarity to known antiviral agents suggests its potential as an HIV-1 integrase inhibitor. Studies on related quinoline derivatives have shown promising results in inhibiting viral replication, which could be extrapolated to explore the efficacy of this compound against HIV .
Study 1: Anticancer Activity
A study conducted on a series of quinoxaline derivatives found that those containing the hydrazine functional group exhibited enhanced cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups, such as nitro groups, significantly improved their activity against Mycobacterium smegmatis, indicating a potential dual role as both anticancer and antimicrobial agents .
Study 2: Antiviral Potential
In another investigation, a series of compounds derived from quinoxaline were tested for their ability to inhibit HIV-1 integrase. The results showed that structural modifications similar to those present in this compound could lead to compounds with significant antiviral activity .
Mechanism of Action
The mechanism of action of 3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The nitrophenyl and quinoxalinone moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxaline
- **3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinolinone
Uniqueness
3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of the quinoxalinone core, hydrazino group, and nitrophenyl substituent distinguishes it from other similar compounds and contributes to its diverse applications and reactivity.
Biological Activity
3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone, a compound with the molecular formula C19H18N6O3, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxalinone core, which is known for its diverse biological activities. The presence of a piperidine ring and a nitrophenyl group contributes to its chemical reactivity and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N6O3 |
| Molecular Weight | 362.38 g/mol |
| CAS Number | 338412-86-5 |
Antimicrobial Properties
Research indicates that quinoxalinone derivatives exhibit significant antimicrobial activity. A study highlighted that modifications in the structure, such as the introduction of hydrazino groups, enhance their efficacy against various bacterial strains. For instance, compounds with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Quinoxalinone derivatives are also recognized for their anticancer properties. The compound under review has shown promise in inhibiting cancer cell proliferation. A study conducted on related quinoxalinones reported that they induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.
Case Studies
- Synthesis and Antimicrobial Testing : A synthetic route involving the reaction of hydrazine with quinoxalinones was explored, yielding several derivatives. Among these, this compound exhibited notable antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the key synthetic methodologies for preparing 3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone?
The synthesis typically involves condensation reactions between hydrazine derivatives and aldehydes/ketones under reflux conditions. For example, hydrazinoquinoxalinone intermediates can react with 4-nitrophenyl-piperidinylidene moieties in ethanol or acetic acid, followed by purification via column chromatography or HPLC. Characterization is confirmed using IR (C=O, N-H stretches), H/C NMR (piperidinylidene proton shifts at δ 2.5–3.5 ppm), and HR-MS for molecular ion validation .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm, N-H at ~3300 cm).
- NMR : H NMR resolves hydrazino (-NH-NH-) and piperidinylidene protons, while C NMR confirms quinoxalinone carbonyl carbons (~160 ppm).
- HR-MS : Validates molecular weight (e.g., [M+H] ion) and fragmentation patterns for structural integrity.
- HPLC : Assesses purity (>95% typical) and retention times under specific mobile phases .
Q. How is the compound screened for preliminary biological activity?
Standard assays include:
- Antimicrobial : Broth microdilution against bacterial/fungal strains (MIC values).
- Receptor Binding : Competitive binding studies (e.g., thyroid hormone receptor antagonism via radioligand displacement ).
- Cytotoxicity : MTT assays on cancer cell lines (IC determination) .
Advanced Research Questions
Q. How can synthetic yields be optimized for hydrazinoquinoxalinone derivatives?
Yields depend on substituent effects and reaction conditions. For example:
Q. How do tautomeric forms of the compound influence spectral interpretation?
The hydrazino group can exhibit tautomerism (e.g., keto-enol forms), leading to split NMR peaks or ambiguous HR-MS fragments. For example, highlights tautomer resolution via Hinsberg-Körner reaction conditions, where acidic hydrolysis stabilizes specific tautomers. X-ray crystallography or variable-temperature NMR can resolve such ambiguities .
Q. What strategies address contradictions in biological activity data across structural analogs?
- SAR Studies : Modifying the 4-nitrophenyl or piperidinylidene groups alters receptor affinity. For instance, halogen substituents (Cl, F) enhance antimicrobial activity .
- Metabolic Stability : Assess via liver microsome assays; bulky substituents (e.g., benzyl in ) may reduce hepatic clearance .
Q. How can mechanistic studies elucidate the compound’s receptor antagonism?
- Docking Simulations : Model interactions with thyroid hormone receptor’s ligand-binding domain (LBD) using the 4-nitrophenyl group as a key pharmacophore .
- Site-Directed Mutagenesis : Validate critical receptor residues (e.g., Arg228) for binding via IC shifts in mutant vs. wild-type assays .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to test reaction variables (temperature, solvent, stoichiometry).
- Data Contradictions : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) and replicate assays under controlled conditions .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
